2-Amino-1-(4-methoxyphenyl)ethanone hydrobromide
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Overview
Description
2-Amino-1-(4-methoxyphenyl)ethanone hydrobromide is an organic compound with the molecular formula C9H11NO2·HBr It is a derivative of acetophenone and contains an amino group and a methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methoxyphenyl)ethanone hydrobromide typically involves the reaction of 4-methoxyacetophenone with ammonia or an amine source under specific conditions. One common method is the reductive amination of 4-methoxyacetophenone using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in a suitable solvent, such as methanol, at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-methoxyphenyl)ethanone hydrobromide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(4-methoxyphenyl)ethanone hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-methoxyphenyl)ethanone hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(3-hydroxy-4-methoxyphenyl)ethanone: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Amino-1-(4-hydroxyphenyl)ethanone: Contains a hydroxyl group instead of a methoxy group.
2-Bromo-1-(4-methoxyphenyl)ethanone: Contains a bromine atom instead of an amino group
Uniqueness
2-Amino-1-(4-methoxyphenyl)ethanone hydrobromide is unique due to the presence of both an amino group and a methoxy group on the phenyl ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds. The hydrobromide salt form also enhances its solubility and stability, making it more suitable for various applications .
Properties
Molecular Formula |
C9H12BrNO2 |
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Molecular Weight |
246.10 g/mol |
IUPAC Name |
2-amino-1-(4-methoxyphenyl)ethanone;hydrobromide |
InChI |
InChI=1S/C9H11NO2.BrH/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-5H,6,10H2,1H3;1H |
InChI Key |
GMBIFANXCUDZPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN.Br |
Origin of Product |
United States |
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